molecular formula C10H20O B14244637 1-Methyl-4-propylcyclohexan-1-ol CAS No. 216306-22-8

1-Methyl-4-propylcyclohexan-1-ol

Cat. No.: B14244637
CAS No.: 216306-22-8
M. Wt: 156.26 g/mol
InChI Key: QEBXTKADIBCPSU-UHFFFAOYSA-N
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Description

1-Methyl-4-propylcyclohexan-1-ol (IUPAC name: 4-methyl-1-propylcyclohexan-1-ol) is a cyclohexanol derivative featuring a hydroxyl group at position 1, a methyl group at position 4, and a linear propyl (n-propyl) substituent at position 1 of the cyclohexane ring. This compound belongs to the class of monoterpenoid alcohols, which are widely studied for their applications in fragrances, pharmaceuticals, and organic synthesis.

Properties

CAS No.

216306-22-8

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

1-methyl-4-propylcyclohexan-1-ol

InChI

InChI=1S/C10H20O/c1-3-4-9-5-7-10(2,11)8-6-9/h9,11H,3-8H2,1-2H3

InChI Key

QEBXTKADIBCPSU-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)(C)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-4-propylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 1-Methyl-4-propylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions typically include a temperature range of 25-50°C and a pressure of 1-5 atm. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1-Methyl-4-propylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-Methyl-4-propylcyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to 1-Methyl-4-propylcyclohexane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

The major products formed from these reactions include 1-Methyl-4-propylcyclohexanone, 1-Methyl-4-propylcyclohexane, and various substituted cyclohexane derivatives.

Scientific Research Applications

1-Methyl-4-propylcyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a solvent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the manufacture of fragrances, flavors, and as a component in the production of certain polymers and resins.

Mechanism of Action

The mechanism of action of 1-Methyl-4-propylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Branching: The target compound features a linear propyl group, whereas analogs like 4-methyl-1-(propan-2-yl)cyclohexan-1-ol and 1-methyl-4-(1-methylethyl)-2-cyclohexen-1-ol have branched isopropyl groups.

Ring Saturation :

  • Unsaturated analogs (e.g., 1-methyl-4-propan-2-ylcyclohex-3-en-1-ol) exhibit double bonds in the cyclohexene ring. This unsaturation increases reactivity, making such compounds more prone to addition or oxidation reactions compared to saturated derivatives like this compound .

Hydroxyl Group Position: In 4-methyl-1-(propan-2-yl)cyclohexan-1-ol, the hydroxyl and isopropyl groups are geminal (both at C-1), which may sterically hinder hydrogen bonding and reduce solubility in polar solvents compared to non-geminal analogs .

Molecular Weight and Physicochemical Properties

  • Molecular Weight : Saturated compounds (e.g., this compound) have higher molecular weights (~156.27) than unsaturated analogs (~154.25) due to the absence of double bonds .
  • Boiling Points : Linear substituents (n-propyl) typically increase boiling points compared to branched chains (isopropyl) because of stronger van der Waals interactions .
  • Solubility : The presence of a hydroxyl group enhances water solubility, but bulky substituents (e.g., isopropyl) may counteract this effect by increasing hydrophobicity .

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